molecular formula C17H18BrNO B11702776 2-bromo-N-(4-butylphenyl)benzamide

2-bromo-N-(4-butylphenyl)benzamide

Cat. No.: B11702776
M. Wt: 332.2 g/mol
InChI Key: JARNKUWGVMMFLP-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-butylphenyl)benzamide is an organic compound with the molecular formula C17H18BrNO It is a brominated benzamide derivative, which means it contains a benzamide core structure with a bromine atom and a butyl-substituted phenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-butylphenyl)benzamide typically involves the bromination of a suitable benzamide precursor. One common method is the reaction of 4-butylaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the identity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-butylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-N-(4-butylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-butylphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(4-butylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

2-bromo-N-(4-butylphenyl)benzamide

InChI

InChI=1S/C17H18BrNO/c1-2-3-6-13-9-11-14(12-10-13)19-17(20)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3,(H,19,20)

InChI Key

JARNKUWGVMMFLP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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